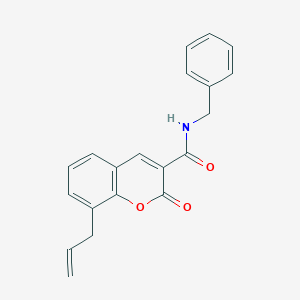
8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the class of chromene derivatives. It has been the subject of scientific research due to its potential applications in various fields such as medicine, pharmacology, and chemistry.
Mécanisme D'action
The mechanism of action of 8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been reported to inhibit the replication of certain viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide have been studied in various in vitro and in vivo models. In cancer cells, it has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In animal models of inflammation, it has been reported to reduce the production of inflammatory mediators and alleviate inflammation. In viral infections, it has been shown to inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it a promising candidate for the treatment of various diseases. However, one of the limitations is the lack of information on its pharmacokinetic and toxicological properties. Further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on 8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide. One of the directions is to investigate its potential as a drug candidate for the treatment of specific diseases such as cancer, inflammation, and viral infections. Another direction is to optimize its chemical structure to enhance its biological activities and reduce its toxicity. Furthermore, its pharmacokinetic and toxicological properties need to be studied in detail to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide can be achieved through several methods, including the condensation of 2-hydroxyacetophenone with benzaldehyde followed by the addition of allyl bromide, and the reaction of 2-oxo-2H-chromene-3-carboxylic acid with benzylamine and allyl bromide. The yield of the synthesis method varies depending on the reaction conditions.
Applications De Recherche Scientifique
8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide has been the subject of scientific research due to its potential applications in various fields. In medicine, it has been studied for its anticancer, anti-inflammatory, and antiviral activities. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases. In chemistry, it has been used as a starting material for the synthesis of other compounds.
Propriétés
IUPAC Name |
N-benzyl-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-2-7-15-10-6-11-16-12-17(20(23)24-18(15)16)19(22)21-13-14-8-4-3-5-9-14/h2-6,8-12H,1,7,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDAIDNTYDSROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


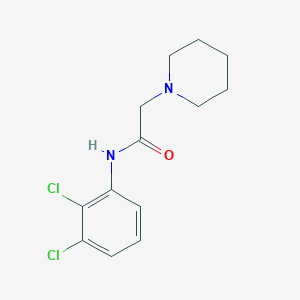
![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)
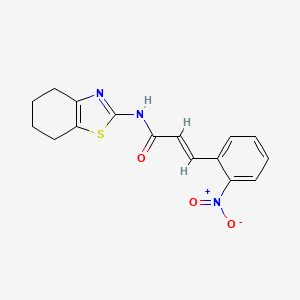
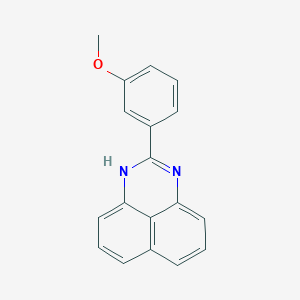
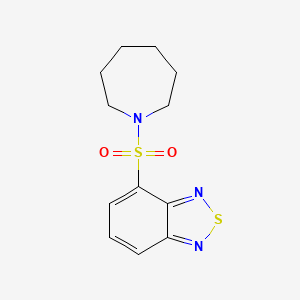



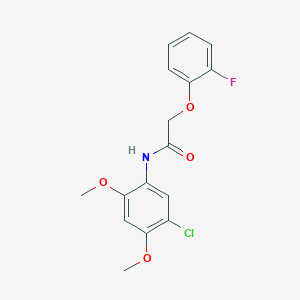
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5853861.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}propanamide](/img/structure/B5853878.png)
